Elevated Computed Lipophilicity (XLogP3-AA) Relative to Unsubstituted and N1-Methylated 1,2,3-Triazole Analogs
2-(4-Methyltriazol-1-yl)propanoic acid exhibits a computed XLogP3-AA of 0.2, which is 0.4 log units higher than both the unsubstituted 2-(1H-1,2,3-triazol-1-yl)propanoic acid (XLogP3-AA = –0.2) and the N1-methyl regioisomer 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid (XLogP3-AA = –0.2) [1][2][3]. This difference arises from the 4-methyl substituent on the triazole ring, which adds a hydrophobic methyl group while retaining the N-1 attachment to the propanoic acid moiety. The higher computed lipophilicity predicts enhanced passive membrane permeability and altered distribution behavior relative to the less lipophilic analogs, a feature that has been exploited in triazole-containing drug candidates targeting CNS and intracellular targets [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | 2-(1H-1,2,3-triazol-1-yl)propanoic acid: XLogP3-AA = –0.2; 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid: XLogP3-AA = –0.2 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (target vs. both comparators) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
A 0.4 log unit increase in computed lipophilicity can translate to approximately 2.5-fold higher predicted membrane partitioning, directly affecting cell permeability, oral absorption potential, and off-target distribution—key factors for compound selection in medicinal chemistry programs requiring balanced hydrophilicity–lipophilicity profiles.
- [1] PubChem. Compound Summary for CID 57907388: 2-(4-Methyltriazol-1-yl)propanoic acid. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. Compound Summary for CID 20313041: 2-(1H-1,2,3-triazol-1-yl)propanoic acid. National Center for Biotechnology Information, 2026. View Source
- [3] PubChem. Compound Summary for CID 130603018: 2-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid. National Center for Biotechnology Information, 2026. View Source
- [4] Bristol-Myers Squibb Company. Triazole Carboxylic Acids as LPA Antagonists. US Patent US-10807969-B2, 2020. View Source
